molecular formula C37H46N8O9 B12780527 Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) CAS No. 142959-76-0

Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl)

Cat. No.: B12780527
CAS No.: 142959-76-0
M. Wt: 746.8 g/mol
InChI Key: XEZFPYHBVYERSG-RKHRJCDKSA-N
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Description

Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) is a cyclic peptide composed of six amino acids: L-alpha-aspartic acid, L-glutamine, L-tryptophan, L-phenylalanine, glycine, and L-leucine. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, L-leucine, is attached to the resin.

    Coupling: Each subsequent amino acid is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cyclization: The linear peptide is cleaved from the resin and cyclized using a suitable cyclization reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of cyclic peptides like Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) often involves automated peptide synthesizers for large-scale synthesis. These machines streamline the SPPS process, allowing for high-throughput production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) can undergo various chemical reactions, including:

    Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.

    Biology: Investigated for its role in protein-protein interactions and as a potential inhibitor of specific enzymes.

    Medicine: Explored for its therapeutic potential in drug development, particularly for its stability and bioavailability.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-valyl): Similar structure but with valine instead of leucine.

    Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-isoleucyl): Similar structure but with isoleucine instead of leucine.

Uniqueness

Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl) is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its stability, resistance to enzymatic degradation, and potential for high binding affinity make it a valuable compound for various applications.

This detailed article provides a comprehensive overview of Cyclo(L-alpha-aspartyl-L-glutaminyl-L-tryptophyl-L-phenylalanylglycyl-L-leucyl), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

142959-76-0

Molecular Formula

C37H46N8O9

Molecular Weight

746.8 g/mol

IUPAC Name

(3S)-3-amino-4-[[(2S)-5-amino-1-[[(2S)-3-(1H-indol-3-yl)-1-[[(2S)-1-[[2-[[(2S)-4-methyl-1-oxopent-4-en-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C37H46N8O9/c1-21(2)14-24(20-46)42-32(48)19-41-35(52)29(15-22-8-4-3-5-9-22)44-37(54)30(16-23-18-40-27-11-7-6-10-25(23)27)45-36(53)28(12-13-31(39)47)43-34(51)26(38)17-33(49)50/h3-11,18,20,24,26,28-30,40H,1,12-17,19,38H2,2H3,(H2,39,47)(H,41,52)(H,42,48)(H,43,51)(H,44,54)(H,45,53)(H,49,50)/t24-,26-,28-,29-,30-/m0/s1

InChI Key

XEZFPYHBVYERSG-RKHRJCDKSA-N

Isomeric SMILES

CC(=C)C[C@@H](C=O)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(=C)CC(C=O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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